Cas no 4626-00-0 (3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI))

3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) structure
4626-00-0 structure
Nombre del producto:3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)
Número CAS:4626-00-0
MF:C40H60O2
Megavatios:572.903212547302
CID:330592
PubChem ID:6441296

3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • 3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)
    • [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohe
    • 3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E
    • Kitol
    • 3-cyclohe<wbr>
    • LogP
    • 22555-09-5
    • 111CFG4V2B
    • 4626-00-0
    • Kitol A
    • AKOS040752262
    • [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
    • rel-((1R,2S,5S,6R)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)dimethanol
    • Kitol B
    • 3-CYCLOHEXENE-1,2-DIMETHANOL, 3,6-DIMETHYL-5-((1E,3E)-2-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-1,3-BUTADIENYL)-6-((1E,3E,5E)-4-METHYL-6-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-1,3,5-HEXATRIENYL)-, (1R,2S,5S,6R)-REL-
    • UNII-111CFG4V2B
    • 3,6-Dimethyl-5-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl)-6-(4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-yl)-1,3,5-hexatrienyl)-3-cyclohexene-1,2-dimethanol
    • KITOL [MI]
    • [6-(Hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
    • SCHEMBL11474186
    • DTXSID801017010
    • Q27251210
    • DA-54642
    • DTXCID501475198
    • Renchi: InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1
    • Clave inchi: NTTHYVALAYBGDV-WHFXJCNXSA-N
    • Sonrisas: C/C(=C\C=C\[C@@]1([C@@H](/C=C(/C=C/C2=C(C)CCCC2(C)C)\C)C=C(C)[C@@H](CO)[C@H]1CO)C)/C=C/C1=C(C)CCCC1(C)C

Atributos calculados

  • Calidad precisa: 572.45900
  • Masa isotópica única: 572.459331
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 42
  • Cuenta de enlace giratorio: 9
  • Complejidad: 1220
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 5
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 10
  • Superficie del Polo topológico: 40.5

Propiedades experimentales

  • Denso: 1.02
  • Punto de fusión: 88-90° (Embree); 98-100° (Chatan); 72° (Tawara)
  • Punto de ebullición: 672.7°Cat760mmHg
  • Punto de inflamación: 254.5°C
  • índice de refracción: 1.593
  • PSA: 40.46000
  • Logp: 10.40020
  • Rotación específica: D -2.6° (c = 1.1 in chloroform)

3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) Literatura relevante

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